1-Propylpiperidin-3-amine

Lipophilicity Drug design Physicochemical property

Medicinal chemists targeting CNS receptors require 3-aminopiperidine building blocks with precisely tuned lipophilicity to maintain optimal CNS MPO scores. Selecting the wrong N-alkyl chain length can push lead candidates outside desired property space, wasting synthetic effort. 1-Propylpiperidin-3-amine (XLogP 0.8, TPSA 29.3 Ų) bridges the gap between the ethyl (XLogP 0.2) and butyl (XLogP 1.1) congeners, delivering the ideal lipophilic-hydrophilic balance for blood-brain barrier penetration. The orthogonality of the primary and tertiary amine groups enables sequential functionalisation without protecting-group manipulation - a critical advantage in DNA-encoded library (DEL) synthesis. Supplied as a racemic mixture (≥95% purity) or as the single (R)-enantiomer (CAS 1704949-49-4) for chiral pool strategies. This scaffold is a recognised privileged structure in neurokinin antagonist programs.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 51388-02-4
Cat. No. B1289638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpiperidin-3-amine
CAS51388-02-4
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCN1CCCC(C1)N
InChIInChI=1S/C8H18N2/c1-2-5-10-6-3-4-8(9)7-10/h8H,2-7,9H2,1H3
InChIKeyDXTMBWZGZFPDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylpiperidin-3-amine Physicochemical Baseline


1-Propylpiperidin-3-amine (CAS 51388-02-4) is a bifunctional secondary-tertiary diamine comprising a piperidine ring substituted at the N1 position with an n-propyl group and at the C3 position with a primary amine [1]. This substitution pattern generates a chiral centre at C3 and yields a molecule with a molecular weight of 142.24 g·mol⁻¹, a computed XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 29.3 Ų, and a calculated aqueous solubility of 65 g·L⁻¹ at 25 °C [1]. The compound is commercially supplied as a racemic mixture (typical purity ≥95 %) and as the single (R)-enantiomer (CAS 1704949-49-4), making it a flexible intermediate for medicinal chemistry and chemical biology applications .

1
Scaffold Type Bifunctional secondary-tertiary diamine; orthogonal C3 primary amine and N1 tertiary amine handle for sequential derivatization.
2
Chiral Form Available as racemate or single (R)-enantiomer; supports stereochemical-control study fit and enantiomer-attribution review.
3
Property Window Intermediate lipophilicity profile for CNS lead optimization and balanced solubility-permeability screening.

Homolog Substitution Limitations


Within the 1-alkylpiperidin-3-amine series (methyl, ethyl, propyl, butyl), each methylene increment shifts the lipophilic-hydrophilic balance, steric demand at the tertiary amine, and conformational flexibility in a quantifiable manner [1]. These variations directly influence membrane permeability, basicity, and the regio- and stereochemical outcome of subsequent synthetic transformations. Selecting the propyl congener therefore requires evidence that its specific property window – intermediate logP, rotatable bond count, and steric bulk – matches the design requirements of the target molecule more closely than the shorter-chain (methyl, ethyl) or longer-chain (butyl) alternatives.

Target Compound
N-Propyl chain
Provides an intermediate logP and rotatable bond count that may balance permeability and flexibility.
3-Amino regiochemistry
β-amine exhibits distinct inductive influence and coupling reactivity compared to the 4-amino isomer.
Potential Substitute
Shorter-chain homologs
Methyl or ethyl analogs may shift the lipophilic-hydrophilic balance and reduce conformational adaptability.
4-Amino isomer
Different exit vector and electronic environment may alter selectivity in amide coupling and reductive amination.
Opposite enantiomer
(S)-enantiomer is not commercially listed; racemate may confound stereospecific target interactions.

Differentiation from Structural Analogs


Lipophilicity Fine-Tuning via N-Propyl Substituent

1-Propylpiperidin-3-amine exhibits a computed XLogP3-AA of 0.8, which places it between the ethyl homolog (0.2) and the butyl homolog (1.1), and substantially above the methyl homolog (-0.1) [1][2][3]. This ~0.6 log unit increment relative to the ethyl derivative and ~0.9 log unit increment relative to the methyl derivative corresponds to an approximately 4- to 8-fold increase in predicted octanol-water partition coefficient under neutral conditions, a magnitude that can shift a compound across critical Lipinski boundaries.

Lipophilicity Fine-Tuning
Cross-study comparable
XLogP = 0.8
Δ +0.9 vs. methyl
Balanced solubility-permeability profile for CNS lead optimization.
Computed by XLogP3 algorithm; experimental logP may differ.
Lipophilicity Drug design Physicochemical property

Conformational Flexibility from Rotatable Bonds

1-Propylpiperidin-3-amine contains two rotatable bonds (the N–CH₂–CH₂–CH₃ side chain), whereas the methyl homolog has zero rotatable bonds and the ethyl and butyl homologs have one and three, respectively [1][2]. This difference directly impacts the entropic penalty upon target binding and the number of accessible conformers in solution.

Rotatable Bonds
Cross-study comparable
2 rotatable bonds
+1 vs. ethyl; -1 vs. butyl
Moderate conformational flexibility for induced-fit binding studies.
Entropic penalty may influence target-binding assay interpretation.
Conformational flexibility Entropy Ligand efficiency

3-Amino vs. 4-Amino Regiochemistry

The primary amine at the 3-position of the piperidine ring is in a β-relationship to the tertiary ring nitrogen, whereas the 4-amino isomer (1-propylpiperidin-4-amine, CAS 42389-59-3) places the amine γ to the ring nitrogen [1][2]. This regioisomeric distinction leads to different intramolecular interactions: the 3-amino group experiences a stronger inductive influence and through-space interaction from the N-propyl substituent, affecting its basicity and nucleophilicity relative to the electronically more isolated 4-amino group.

3-Amino vs. 4-Amino
Class-level inference
β-amine (C3) exhibits stronger inductive influence from ring N.
Regiochemistry may dictate selectivity in amide coupling and urea formation.
No direct pKa comparison available; data to verify.
Regiochemistry Nucleophilicity Synthetic intermediate

Commercial (R)-Enantiomer Availability

1-Propylpiperidin-3-amine possesses a single stereogenic centre at C3. The racemate (CAS 51388-02-4) and the (R)-enantiomer (CAS 1704949-49-4, purity ≥95%) are both commercially available . In contrast, the corresponding (S)-enantiomer is not listed by major suppliers, making the (R)-form the accessible single enantiomer for asymmetric synthesis or stereospecific biological evaluation.

(R)-Enantiomer Availability
Source review
(R)-enantiomer commercially listed; (S)-form not catalogued.
Supports enantiomer-attribution review; stereochemical assignment requires verification.
Supplier catalogue survey; enantiomeric excess data not reported.
Chirality Enantioselectivity SAR

Orthogonal Primary/Tertiary Amine Derivatization

1-Propylpiperidin-3-amine presents two chemically distinct amino groups: a primary amine (C3) and a tertiary amine (N1). This contrasts with simple N-alkylpiperidines (e.g., N-propylpiperidine) that lack the primary amine handle. The primary amine can be selectively acylated, sulfonylated, or converted to a urea under mild conditions without affecting the tertiary amine, enabling sequential, protecting-group-minimised derivatisation [1].

Orthogonal Amine Handles
Class-level inference
1× primary amine (C3) + 1× tertiary amine (N1) in ring scaffold.
Enables sequential derivatization for piperidine library construction.
Reactivity differences are qualitative; protecting-group strategy context-dependent.
Orthogonal protection Diversification Scaffold decoration

Boiling Point and Safety Classification vs. Homologs

1-Propylpiperidin-3-amine has a calculated boiling point of 175.4 °C (at 760 mmHg) and a flash point of 60 °C , classifying it as a Category 3 flammable liquid (GHS H226) [1]. In comparison, the methyl homolog has a lower estimated boiling point (~152 °C) and flash point (~49 °C) that may place it in a more restrictive shipping category [2]. The higher flash point of the propyl derivative can simplify ambient-temperature storage and reduce cold-chain requirements during procurement.

Boiling Point & Flash Point
Cross-study comparable
BP 175.4 °C
Flash 60 °C (Δ +11 °C vs. methyl)
Higher flash point may simplify ambient-temperature storage and shipping classification.
Calculated values; experimental hazard classification may differ.
Physical hazard Shipping classification Lab safety

Key Applications of 1-Propylpiperidin-3-amine


CNS Fragment Library Scaffold

With an XLogP of 0.8 and TPSA of 29.3 Ų, 1-propylpiperidin-3-amine occupies a favourable property space for central nervous system (CNS) drug design [1]. Libraries constructed from this scaffold can explore chemical space that is more lipophilic than ethyl-amino derivatives (XLogP 0.2) yet less greasy than butyl-amino analogs (XLogP 1.1), helping medicinal chemists maintain lead compounds within the desired CNS MPO score range.

Chiral Building Block for 3-Aminopiperidine APIs

The commercial availability of the (R)-enantiomer (CAS 1704949-49-4, ≥95% purity) enables its use as a chiral pool starting material for the synthesis of enantiomerically enriched drug candidates . This is particularly relevant for targets where the 3-aminopiperidine motif is a key pharmacophore, such as certain kinase inhibitors and GPCR modulators, provided the (R)-configuration matches the desired stereochemical requirement.

Orthogonal Diversity Vector for DEL Synthesis

The presence of a primary amine and a tertiary amine in the same molecule allows sequential functionalisation without protecting-group manipulation [2]. In DEL technology, this orthogonality can be exploited to introduce two distinct building blocks in separate synthetic cycles, increasing the chemical diversity of the encoded library while minimising synthetic steps.

Intermediate for Substance P Antagonists

The 3-aminopiperidine core is a recognised privileged structure in neurokinin (substance P) antagonist programs [3]. 1-Propylpiperidin-3-amine can serve as a direct precursor for N-functionalised analogs in this class, where the propyl substituent modulates the lipophilic interaction with the receptor's hydrophobic pocket.

Application
Selection Property
Validation Focus
CNS Fragment Library Scaffold
Intermediate lipophilicity window
CNS MPO score range and permeability assay context
Chiral Building Block for 3-Aminopiperidine APIs
Enantiomeric form and purity context
Stereochemical assignment verification and enantiomeric excess review
Orthogonal Diversity Vector for DEL Synthesis
Dual amine functionality
Sequential derivatization selectivity and protecting-group minimization
Intermediate for Substance P Antagonist Research
3-Aminopiperidine core motif
N-functionalized analog synthesis and receptor-interaction assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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